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Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of
azane;hydroiodide, more commonly known as ammonium iodide (NHal). It is intended to
serve as a valuable resource for researchers, scientists, and professionals in drug development
by consolidating theoretical and experimental data on this compound. This document details
the molecule's structural, vibrational, and electronic properties, supported by data from
computational studies and experimental findings. Methodologies for both computational and
experimental analyses are outlined to facilitate the replication and extension of these findings.
All quantitative data is presented in structured tables for ease of comparison, and key
computational workflows are visualized using diagrams.

Introduction

Ammonium iodide (NHal) is an inorganic compound with the chemical formula NHal. It exists as
a white, crystalline solid at standard conditions and is soluble in water and ethanol.[1] In
various applications, from chemical synthesis to materials science, a fundamental
understanding of its molecular properties at the quantum level is crucial. Quantum chemical
calculations offer a powerful lens through which to investigate the geometry, electronic
structure, and vibrational dynamics of NHal, providing insights that complement and elucidate
experimental observations.
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This guide focuses on the theoretical characterization of the common crystalline phase of
ammonium iodide. It presents a synthesis of available data from computational and
experimental studies to provide a holistic view of the molecule's behavior.

Molecular and Crystal Structure

Ammonium iodide is an ionic compound composed of the ammonium cation (NH4*) and the
iodide anion (I7). Experimentally, at ambient conditions, it adopts a face-centered cubic (FCC)
crystal structure.

Table 1: Experimental and Calculated Structural Parameters for Ammonium lodide

Calculated Value (Phase V

Parameter Experimental Value[2] at 80 GPa)[3]
Crystal System Cubic Tetragonal
Space Group Fm-3m[2] P4/nmm
Lattice Constant, a (A) 7.199[2] 3.16

Lattice Constant, ¢ (A) 7.199[2] 4.38

a(®) 90[2] 920

B () 90[2] 90

y () 90[2] 90

Note: The calculated values are for a high-pressure phase (Phase V) as a detailed
computational study on the ambient F m -3 m phase was not available in the surveyed
literature. These high-pressure calculations demonstrate the utility of ab initio methods in
exploring the structural properties of ammonium iodide under various conditions.

Vibrational Properties

The vibrational modes of ammonium iodide have been characterized experimentally using
infrared (IR) and Raman spectroscopy. These techniques probe the stretching and bending
vibrations of the N-H bonds in the ammonium cation, as well as lattice vibrations.
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Table 2: Experimental Vibrational Frequencies for Ammonium lodide

Vibrational Mode IR Frequency (cm~?)[4] Raman Frequency (cm™?)
N-H Stretch 3128, 2787 Not prominently reported
N-H Bend (v2) 1629 Not prominently reported
N-H Bend (va) 1397 Not prominently reported

Note: The provided IR frequencies are for pure ammonium iodide. Raman spectra of pure
ammonium iodide are available but specific peak assignments were not detailed in the readily

accessible literature.

Electronic Properties

Quantum chemical calculations are particularly adept at elucidating the electronic structure of
materials. For ammonium iodide, computational studies under high pressure have explored its
electronic band structure and density of states.

Table 3: Calculated Electronic Properties for High-Pressure Phases of Ammonium lodide

= ) Calculated Value (Ibam Calculated Value (Cm
roper

A phase at 90 GPa)[3] phase at 120 GPa)[3]
Band Gap (eV) ~2.5 ~2.0

Note: These calculations on high-pressure phases indicate that ammonium iodide is a wide-
bandgap insulator, a property that is expected to hold at ambient pressure as well.

Thermochemical Properties

The thermodynamic stability and reactivity of ammonium iodide can be understood through its

thermochemical properties.

Table 4: Experimental Thermochemical Data for Ammonium lodide
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Property Value

Standard Molar Enthalpy of Formation (solid) -201 kJ/mol[5]

Molar Mass 144.94 g/mol [1]
Density 2.51 g/cm3[1]

Melting Point 551 °C (sublimes)[1]
Boiling Point 235 °C (in vacuum)[1]

Methodologies and Protocols
Quantum Chemical Calculation Protocol

A general workflow for performing quantum chemical calculations on solid-state ammonium
iodide is outlined below. This protocol is based on common practices in computational
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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